molecular formula C5H11ClFO3P B12662636 Phosphonic acid, (chlorofluoromethyl)-, diethyl ester CAS No. 53923-53-8

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester

Cat. No.: B12662636
CAS No.: 53923-53-8
M. Wt: 204.56 g/mol
InChI Key: GNCLFEUUNNCFRP-UHFFFAOYSA-N
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Description

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C5H11ClFO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by chlorofluoromethyl and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, the reaction of diethyl phosphite with chlorofluoromethyl chloride under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates .

Scientific Research Applications

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (chlorofluoromethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and functional groups. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (difluoromethyl)-, diethyl ester
  • Phosphonic acid, (chloromethyl)-, diethyl ester
  • Phosphonic acid, (fluoromethyl)-, diethyl ester

Uniqueness

Phosphonic acid, (chlorofluoromethyl)-, diethyl ester is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Properties

CAS No.

53923-53-8

Molecular Formula

C5H11ClFO3P

Molecular Weight

204.56 g/mol

IUPAC Name

1-[[chloro(fluoro)methyl]-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C5H11ClFO3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3

InChI Key

GNCLFEUUNNCFRP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(F)Cl)OCC

Origin of Product

United States

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